Voriconazole
Voriconazole
Voriconazole is a synthetic triazole with antifungal activity. Voriconazole selectively inhibits 14-alpha-lanosterol demethylation in fungi, preventing the production of ergosterol, an essential constituent of the fungal cell membrane, and resulting in fungal cell lysis. (NCI04)
Voriconazole is a triazole antifungal agent used primarily in the treatment or prevention of aspergillosis and candidal infections. Voriconazole therapy is associated with transient, asymptomatic serum aminotransferase elevations and is a known cause of clinically apparent acute drug induced liver injury.
Voriconazole, also known as vfend or VCZ, belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. Voriconazole is a drug which is used for the treatment of esophageal candidiasis, invasive pulmonary aspergillosis, and serious fungal infections caused by scedosporium apiospermum and fusarium spp. Voriconazole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Voriconazole has been detected in multiple biofluids, such as urine and blood. Within the cell, voriconazole is primarily located in the cytoplasm and membrane (predicted from logP).
Voriconazole is a triazole antifungal agent used primarily in the treatment or prevention of aspergillosis and candidal infections. Voriconazole therapy is associated with transient, asymptomatic serum aminotransferase elevations and is a known cause of clinically apparent acute drug induced liver injury.
Voriconazole, also known as vfend or VCZ, belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. Voriconazole is a drug which is used for the treatment of esophageal candidiasis, invasive pulmonary aspergillosis, and serious fungal infections caused by scedosporium apiospermum and fusarium spp. Voriconazole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Voriconazole has been detected in multiple biofluids, such as urine and blood. Within the cell, voriconazole is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
173967-54-9
VCID:
VC21298674
InChI:
InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1
SMILES:
CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Molecular Formula:
C16H14F3N5O
Molecular Weight:
349.31 g/mol
Voriconazole
CAS No.: 173967-54-9
Cat. No.: VC21298674
Molecular Formula: C16H14F3N5O
Molecular Weight: 349.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Voriconazole is a synthetic triazole with antifungal activity. Voriconazole selectively inhibits 14-alpha-lanosterol demethylation in fungi, preventing the production of ergosterol, an essential constituent of the fungal cell membrane, and resulting in fungal cell lysis. (NCI04) Voriconazole is a triazole antifungal agent used primarily in the treatment or prevention of aspergillosis and candidal infections. Voriconazole therapy is associated with transient, asymptomatic serum aminotransferase elevations and is a known cause of clinically apparent acute drug induced liver injury. Voriconazole, also known as vfend or VCZ, belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. Voriconazole is a drug which is used for the treatment of esophageal candidiasis, invasive pulmonary aspergillosis, and serious fungal infections caused by scedosporium apiospermum and fusarium spp. Voriconazole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Voriconazole has been detected in multiple biofluids, such as urine and blood. Within the cell, voriconazole is primarily located in the cytoplasm and membrane (predicted from logP). |
|---|---|
| CAS No. | 173967-54-9 |
| Molecular Formula | C16H14F3N5O |
| Molecular Weight | 349.31 g/mol |
| IUPAC Name | (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |
| Standard InChI | InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1 |
| Standard InChI Key | BCEHBSKCWLPMDN-MGPLVRAMSA-N |
| Isomeric SMILES | C[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
| SMILES | CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
| Canonical SMILES | CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
| Melting Point | 127-130 °C 127-130°C |
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